Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) is a coordination compound of gallium characterized by its unique beta-diketonate ligand. This compound is notable for its applications in materials science, particularly in the synthesis of gallium oxide thin films, which are essential in semiconductor technology. The molecular formula for this compound is with a molecular weight of 619.54 g/mol .
The compound is synthesized from gallium chloride and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base, typically sodium hydroxide. The reaction occurs in organic solvents like toluene under reflux conditions.
The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) can be achieved through the following method:
The process involves careful control of temperature and concentration to maximize yield and purity. Industrial-scale synthesis follows similar principles but requires optimized conditions for large-scale production.
The molecular structure of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) features a central gallium atom coordinated by three beta-diketonate ligands. Each ligand forms a bidentate bond with the gallium center.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) can undergo various chemical reactions:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) primarily functions as a precursor in atomic layer deposition (ALD), where it is used to deposit thin films of gallium oxide on substrates.
During ALD processes using this compound:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) has several significant applications:
This compound's versatility makes it valuable across multiple scientific disciplines and industrial applications.
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